1,3-Cyclohexadiene-1-carboxylic acid, 4,6,6-trimethyl-, ethyl ester

fragrance chemistry structure-odor relationships saffron odorants

1,3-Cyclohexadiene-1-carboxylic acid, 4,6,6-trimethyl-, ethyl ester (CAS 100520-15-8; synonym Safrascenate D'Ethyle) is a synthetic C12H18O2 ester (MW 194.27 g/mol) belonging to the substituted cyclohexadiene carboxylate family. It is a non-stereogenic, colourless to pale yellow liquid with a boiling point of 247.88 °C (EPI Suite estimate) and a log KOW of 4.25, indicating moderate lipophilicity.

Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
CAS No. 100520-15-8
Cat. No. B12664038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Cyclohexadiene-1-carboxylic acid, 4,6,6-trimethyl-, ethyl ester
CAS100520-15-8
Molecular FormulaC12H18O2
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(CC1(C)C)C
InChIInChI=1S/C12H18O2/c1-5-14-11(13)10-7-6-9(2)8-12(10,3)4/h6-7H,5,8H2,1-4H3
InChIKeyHWYHIAJMCCJYNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,6,6-Trimethyl-1,3-Cyclohexadiene-1-Carboxylate (CAS 100520-15-8): Procurement-Grade Overview for Fragrance R&D and Industrial Sourcing


1,3-Cyclohexadiene-1-carboxylic acid, 4,6,6-trimethyl-, ethyl ester (CAS 100520-15-8; synonym Safrascenate D'Ethyle) is a synthetic C12H18O2 ester (MW 194.27 g/mol) belonging to the substituted cyclohexadiene carboxylate family [1]. It is a non-stereogenic, colourless to pale yellow liquid with a boiling point of 247.88 °C (EPI Suite estimate) and a log KOW of 4.25, indicating moderate lipophilicity [1]. The compound is primarily recognized in the fragrance industry for its dominant spicy-saffron olfactory character, as disclosed in Firmenich's saffron-odor patent family (US 8,222,199; IN 251918), which explicitly identifies the ethyl ester of the 4,6,6-trimethyl substitution pattern as a particularly preferred embodiment [2]. A 2024 RIFM safety assessment cleared the material on all seven human health endpoints, placing it in Cramer Class I (low toxicity concern) [1].

Why Generic Substitution of Ethyl 4,6,6-Trimethyl-1,3-Cyclohexadiene-1-Carboxylate with In-Class Analogs is Scientifically Unjustified


The cyclohexadiene carboxylate ester family encompasses multiple regioisomers and saturation states that cannot be treated as interchangeable fragrance ingredients. The 4,6,6-trimethyl-1,3-cyclohexadiene substitution pattern (CAS 100520-15-8) delivers a dominant spicy-saffron olfactory profile with a distinctive cypriol-like bottom note, whereas the commercially widespread 2,6,6-trimethyl isomer (CAS 35044-59-8, 'ethyl safranate') exhibits a floral-rose-fruity-apple character [1]. The methyl ester analog (CAS 179104-41-7) is explicitly described as having a 'slightly less powerful odor' in the patent literature [1]. Furthermore, the saturated 3-cyclohexene analog replaces the cypriol nuance with a rosy aspect [1]. Critically, the 2,6,6-trimethyl isomer carries a GHS Skin Sensitization Category 1B classification and an aquatic chronic hazard warning [2], whereas the 4,6,6-trimethyl compound (100520-15-8) has been cleared on all seven human health and environmental endpoints by the RIFM expert panel [3]. Generic procurement based solely on the 'ethyl safranate' trivial name or on molecular formula matching therefore risks both functional olfactory failure and avoidable regulatory burden.

Quantitative Comparative Evidence for Ethyl 4,6,6-Trimethyl-1,3-Cyclohexadiene-1-Carboxylate (100520-15-8) Versus Closest Analogs


Olfactory Profile Differentiation: Dominant Spicy-Saffron vs. Floral-Rose-Fruity Character of the 2,6,6-Trimethyl Isomer

US Patent 8,222,199 (Firmenich) provides a direct head-to-head olfactory comparison within the same patent specification. Ethyl 4,6,6-trimethyl-1,3-cyclohexadiene-1-carboxylate (100520-15-8) is described as possessing 'a dominant spicy-saffron note and character which is particularly warm and pleasant,' with 'a slight balsamic-myrrh aspect' and 'a cypriol-like nuance' in its bottom notes [1]. In contrast, the methyl ester analog (CAS 179104-41-7) has 'an odor similar to that of the ethyl ester mentioned above, but distinguishes itself by a slightly less powerful odor' [1]. The saturated analog (ethyl 4,6,6-trimethyl-3-cyclohexene-1-carboxylate) is 'characterized by a well perceivable saffron note, however the cypriol-like connotation...is here replaced by a rosy-like aspect' [1]. Importantly, prior art compounds (predominantly the 2,6,6-trimethyl isomer class) are described as possessing 'significant floral notes' and 'woody character' that the 4,6,6-trimethyl invention compounds lack, making each isomer class 'suitable for different uses, i.e. to impart different organoleptic impressions' [1]. The ethyl 4,6,6-trimethyl compound is explicitly identified as 'a particularly preferred embodiment of the invention due to its superior and cleaner saffron note' [1].

fragrance chemistry structure-odor relationships saffron odorants

Toxicological Safety Profile: RIFM All-Endpoints Cleared vs. GHS Skin Sensitization Category 1B for the 2,6,6-Trimethyl Isomer

A cross-study comparison between two authoritative safety assessments reveals a stark regulatory divergence. The 2024 RIFM safety assessment for CAS 100520-15-8 evaluated seven human health endpoints (genotoxicity, repeated dose toxicity, reproductive toxicity, skin sensitization, photoirritation/photoallergenicity, local respiratory toxicity, and environmental toxicity) and concluded that all endpoints were cleared using target data, read-across, and/or TTC [1]. The compound received a Cramer Classification of Class I (low toxicity) [1]. No analogs were selected for any endpoint, and the conclusion states: 'The existing information supports the use of this material as described in this safety assessment' [1]. In contrast, the 2,6,6-trimethyl isomer (CAS 35044-59-8), commonly commercialized as 'ethyl safranate,' carries a GHS classification of Skin Sensitization Category 1B (H317: May cause an allergic skin reaction) and Hazardous to the Aquatic Environment – Chronic Category 3 (H412: Harmful to aquatic life with long lasting effects) [2]. The global volume of use for 100520-15-8 is <0.1 metric ton/year (IFRA, 2019), with a 95th percentile concentration in fine fragrance of 0.14% [1].

fragrance safety skin sensitization regulatory toxicology

Physicochemical Property Comparison: Vapor Pressure and Log KOW Differentiation from the 2,6,6-Trimethyl Isomer

EPI Suite v4.11 estimated physicochemical data for 100520-15-8, as reported in the RIFM assessment, can be compared with experimentally determined or estimated values for the 2,6,6-trimethyl isomer. The target compound has an estimated boiling point of 247.88 °C, log KOW of 4.25, water solubility of 10.94 mg/L at 25 °C, and vapor pressure of 0.021 mm Hg [1]. Givaudan's technical datasheet for commercial ethyl safranate (CAS 35044-59-8, 35044-57-6, 35044-58-7 mixture) reports a log Pow of 4.2, vapor pressure of 0.0933 hPa (≈0.070 mm Hg), and boiling point of 229 °C [2]. The 2,6,6-trimethyl isomer alone (CAS 35044-59-8) has an estimated logP of 3.831 and vapor pressure of 0.027 mm Hg at 25 °C [3]. The higher log KOW (4.25 vs. ~3.8–4.2) and lower vapor pressure (0.021 vs. ~0.027–0.070 mm Hg) of the 4,6,6-trimethyl isomer suggest slightly greater lipophilicity and lower volatility, which may translate to different substantivity and odor-release kinetics on various substrates. UV spectral data for 100520-15-8 shows molar absorption coefficients (721 and 416 L mol⁻¹∙cm⁻¹ under neutral and basic conditions) below the 1000 L mol⁻¹∙cm⁻¹ phototoxicity benchmark [1].

physicochemical properties volatility fragrance substantivity

Synthetic Provenance and Patent-Backed Intellectual Property Position: 4,6,6- vs. 2,6,6-Trimethyl Substitution Pattern

The synthetic route to the 4,6,6-trimethyl substitution pattern is documented to proceed via acid-catalyzed cyclization of mesityl oxide with ethyl acetoacetate, yielding ethyl 4-oxo-2,6,6-trimethyl-2-cyclohexenecarboxylate as an intermediate, which is subsequently dehydrated to the 1,3-cyclohexadiene product [1]. This regiospecific pathway is distinct from routes leading to the 2,6,6-trimethyl isomer series (e.g., via cyclization of citral-derived intermediates or through dehydrocyclogeranate chemistry). The 4,6,6-trimethyl substitution pattern was first reported by I. Alkonyi et al. in Acta Chimica Academiae Scientiarium Hungaricae (1957, 12, 289) as a chemical intermediate, but its organoleptic properties remained undisclosed until the Firmenich patent family (priority date 2004/2005) [2]. The methyl ester analog of the 4,6,6-series was later reported by K.-F. Chen et al. in J. Chem. Soc. Perkin Trans. 1 (1996, 1213) [2]. The Firmenich patents (US 8,222,199; IN 251918; EP equivalents) specifically claim the use of lower alkyl esters of 4,6,6-trimethyl-1,3-cyclohexadiene-1-carboxylate as perfuming ingredients, creating a differentiated intellectual property landscape from the more heavily commoditized 2,6,6-trimethyl isomer (ethyl safranate, CAS 35044-59-8) that is manufactured by multiple large-volume suppliers including Givaudan [3].

organic synthesis cyclization regiochemistry fragrance IP

Photochemical Safety: UV Absorption Below Phototoxicity Benchmark Threshold

The RIFM safety assessment explicitly reports UV spectral data for 100520-15-8. The compound exhibits minor absorbance between 290 and 700 nm, with molar absorption coefficients of 721 L mol⁻¹∙cm⁻¹ under neutral conditions and 416 L mol⁻¹∙cm⁻¹ under basic conditions [1]. Both values fall below the established phototoxicity benchmark of 1000 L mol⁻¹∙cm⁻¹, indicating that the material does not present a photoirritation or photoallergenicity concern [1]. This is consistent with the RIFM conclusion that the photoirritation/photoallergenicity endpoint was cleared. No absorbance was detected at wavelengths that would trigger phototoxic potential. This represents class-level supporting evidence, as structurally related cyclohexadiene esters with extended conjugation or different substitution patterns may exhibit higher molar absorptivity in the relevant UV range. The 2,6,6-trimethyl isomer's UV profile is less extensively documented in accessible safety assessments, but the Givaudan technical datasheet and existing RIFM assessments for that isomer class do not explicitly report a quantitative phototoxicity benchmark comparison.

phototoxicity UV spectroscopy fragrance safety

Optimal Research and Industrial Application Scenarios for Ethyl 4,6,6-Trimethyl-1,3-Cyclohexadiene-1-Carboxylate (CAS 100520-15-8)


Saffron-Centric Fine Fragrance Accords Requiring High Olfactory Fidelity Without Floral Contamination

Perfumers formulating saffron-dominant fine fragrances should prioritize CAS 100520-15-8 over the commercially prevalent 2,6,6-trimethyl isomer (ethyl safranate, 35044-59-8) because the 4,6,6-trimethyl substitution pattern delivers a 'superior and cleaner saffron note' that lacks the floral and woody character associated with the 2,6,6-isomer class [1]. The documented balsamic-myrrh and cypriol-like bottom notes provide additional olfactory complexity that distinguishes it from the fruity-apple profile of commercial ethyl safranate blends [1]. At the IFRA-reported 95th percentile concentration of 0.14% in fine fragrance, the material provides effective saffron character while maintaining a total systemic exposure of only 0.00036 mg/kg/day, well within safety margins [2].

Skin-Safe Personal Care Formulations Where Sensitization Risk Must Be Minimized

For leave-on cosmetic and personal-care products—including facial creams, body lotions, and deodorants—the absence of GHS Skin Sensitization classification for 100520-15-8 provides a distinct regulatory advantage over the 2,6,6-trimethyl isomer, which carries a Category 1B sensitization warning (H317) [3][4]. The RIFM clearance of all seven human health endpoints, combined with Cramer Class I designation, supports lower toxicological risk assessment burden during product safety dossiers [3]. The UV absorption data (721 and 416 L mol⁻¹∙cm⁻¹, both below the 1000 benchmark) further supports phototoxicological safety for products applied to sun-exposed skin [3].

Fragrance Ingredient Procurement for IP-Protected or Exclusivity-Driven Product Lines

Companies seeking fragrance ingredients with a differentiated intellectual property position should evaluate 100520-15-8 in light of the active Firmenich patent family (US 8,222,199; IN 251918) that specifically protects the use of 4,6,6-trimethyl-1,3-cyclohexadiene-1-carboxylate esters as saffron odorants [1]. This contrasts with the 2,6,6-trimethyl isomer, which is manufactured by multiple suppliers as a commodity ingredient with no active use patents [5]. The documented synthetic route via mesityl oxide and ethyl acetoacetate (Alkonyi, 1957) provides a well-established manufacturing pathway [1]. The low global volume of use (<0.1 metric ton/year) further indicates supply scarcity that may confer exclusivity value [3].

Long-Lasting Fragrance Delivery Systems Leveraging Favorable Physicochemical Profile

Formulators designing fragrance delivery systems for extended substantivity—such as fabric conditioners, hair care products, or encapsulated fragrance technologies—may benefit from the higher log KOW (4.25 vs. ~3.8–4.2) and lower vapor pressure (0.021 vs. ~0.027–0.070 mm Hg) of 100520-15-8 relative to the 2,6,6-trimethyl isomer [3][6]. The higher lipophilicity predicts stronger partitioning into lipophilic substrates (hair fibers, fabric, skin lipids), while the lower vapor pressure suggests slower evaporative loss, both consistent with prolonged odor perception. The Class-level inference should be validated through substrate-specific substantivity testing, but the physicochemical directionality is unambiguous.

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